REACTION_CXSMILES
|
[S:1]1[C:5]2[CH:6]=[C:7]([C:9](OCC)=[O:10])[NH:8][C:4]=2[N:3]=[CH:2]1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[S:1]1[C:5]2[CH:6]=[C:7]([CH2:9][OH:10])[NH:8][C:4]=2[N:3]=[CH:2]1 |f:1.2.3.4.5.6|
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
S1C=NC2=C1C=C(N2)C(=O)OCC
|
Name
|
|
Quantity
|
4.34 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred below 0° C. for 1 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
to stir for 3 hours at room temperature
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled down to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched by 10 mL water
|
Type
|
FILTRATION
|
Details
|
The resulting white precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with acetic ester
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The filtrate was dried by anhydrous sodium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C=NC2=C1C=C(N2)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |